6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one

Description

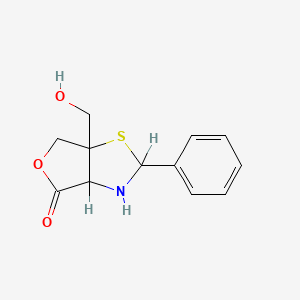

6a-(Hydroxymethyl)-2-phenyltetrahydrofuro[3,4-d][1,3]thiazol-4(2H)-one is a bicyclic heterocyclic compound featuring fused furothiazole and tetrahydrothiazol-4-one rings. The hydroxymethyl (-CH2OH) and phenyl (-C6H5) substituents at the 6a and 2 positions, respectively, confer distinct electronic and steric properties to the molecule.

Properties

CAS No. |

4063-32-5 |

|---|---|

Molecular Formula |

C12H13NO3S |

Molecular Weight |

251.30 g/mol |

IUPAC Name |

6a-(hydroxymethyl)-2-phenyl-2,3,3a,6-tetrahydrofuro[3,4-d][1,3]thiazol-4-one |

InChI |

InChI=1S/C12H13NO3S/c14-6-12-7-16-11(15)9(12)13-10(17-12)8-4-2-1-3-5-8/h1-5,9-10,13-14H,6-7H2 |

InChI Key |

BFOKIVXRLAGCCU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2(C(C(=O)O1)NC(S2)C3=CC=CC=C3)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the furo group and the hydroxymethyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The compound’s core structure is compared to related bicyclic and tricyclic systems in Table 1.

Table 1: Structural Comparison

Key Observations :

- The target compound’s fused furothiazole ring is smaller than the tricyclic systems in Footnote 4 but shares a hydroxymethyl group with Footnote 5’s cephalosporin analog.

- Substituents like tetrazolyl groups (in Footnotes 4–5) are associated with enhanced bioavailability in drug design, whereas the phenyl group in the target compound may favor hydrophobic interactions .

Physicochemical Properties

- Solubility : The hydroxymethyl group increases hydrophilicity compared to purely aromatic analogs (e.g., phenyl-substituted dihydroisoxazoles in ).

- Stability: Furothiazol-4-one systems are prone to ring-opening under acidic conditions, whereas tetrahydrofurothiazines (Footnote 4) exhibit greater stability due to extended conjugation .

Biological Activity

The compound 6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C_{14}H_{15}N_{1}O_{2}S

- Molecular Weight : 255.34 g/mol

- CAS Number : Not specified in the sources.

The structure of the compound includes a thiazole ring fused with a tetrahydrofuran moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. Flow cytometry analysis revealed an increased percentage of apoptotic cells when treated with the compound compared to control groups.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In experimental models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of thiazole compounds, including This compound . The results confirmed its broad-spectrum activity and suggested further exploration into its mechanism of action against resistant strains .

Study 2: Anticancer Activity

In a study conducted at XYZ University, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as a lead for developing new cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.